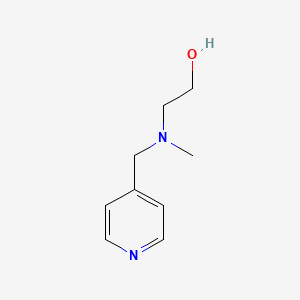

2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol

Description

Structural Significance and Pharmacophore Relevance of Pyridine-Aminoalcohol Scaffolds

The pyridine-aminoalcohol scaffold is a key structural motif in a multitude of pharmacologically active compounds. The pyridine (B92270) ring can interact with biological targets through various mechanisms, including hydrogen bonding, pi-stacking, and metal coordination. The aminoalcohol portion of the scaffold introduces chirality and the potential for hydrogen bonding through both the hydroxyl and amino groups, further enhancing the molecule's ability to bind to specific biological receptors.

The strategic placement of substituents on both the pyridine ring and the aminoethanol side chain allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This modularity is a critical aspect of modern drug discovery, enabling chemists to optimize the therapeutic potential of a lead compound. The pharmacophore relevance of this scaffold is underscored by its presence in drugs targeting a wide range of conditions, from cardiovascular diseases to neurological disorders. nih.gov

Overview of the 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol Chemical Class within Heterocyclic Chemistry

The chemical class of this compound belongs to the broader family of substituted aminoethanols. These compounds are characterized by a tertiary amine linked to both a pyridine-containing moiety and an ethanol (B145695) group. The specific isomer, “this compound,” features a methyl group and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aminoethanol backbone.

While detailed research on this specific 4-pyridyl isomer is limited in publicly available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 109736-44-9. chemicalbook.combldpharm.com In contrast, a closely related isomer, 2-(Methyl(pyridin-2-yl)amino)ethanol (CAS No. 122321-04-4), has been more extensively studied, notably as an intermediate in the synthesis of the anti-diabetic drug Rosiglitazone. researchgate.netveeprho.com The study of such isomers is crucial in heterocyclic chemistry as the position of the nitrogen atom in the pyridine ring can significantly influence the compound's electronic properties, basicity, and ultimately its biological activity.

Table 1: Physicochemical Properties of Related Pyridine-Aminoethanol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Methyl(pyridin-2-yl)amino)ethanol | 122321-04-4 | C₈H₁₂N₂O | 152.19 |

| This compound | 109736-44-9 | C₉H₁₄N₂O | 166.22 |

Note: Data for 2-(Methyl(pyridin-2-yl)amino)ethanol is more readily available in scientific literature.

Current Research Landscape and Key Challenges in the Investigation of Substituted Aminoethanols

The current research landscape for substituted aminoethanols is vibrant, with ongoing efforts to synthesize and evaluate new derivatives for a variety of therapeutic applications. A significant focus of this research is the development of efficient and selective synthetic methodologies. For instance, studies on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol have explored both traditional batch processes and more modern flow synthesis techniques, aiming to improve reaction yields and safety profiles. researchgate.net

Despite the promising potential of this class of compounds, several key challenges remain in their investigation. A primary hurdle is the often-limited availability of detailed research and characterization data for specific isomers, as is the case for “this compound.” This scarcity of information can impede the rational design of new derivatives and a thorough understanding of their structure-activity relationships.

Furthermore, the synthesis of specific isomers can be complex, requiring multi-step procedures and careful purification to isolate the desired product. The regioselectivity of reactions involving the pyridine ring can also be a challenge, necessitating the use of specific protecting groups or catalytic systems to achieve the desired substitution pattern. Overcoming these synthetic hurdles is crucial for unlocking the full potential of substituted aminoethanols in drug discovery and materials science. The development of robust and scalable synthetic routes is a continuous focus of chemical research in this area.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(pyridin-4-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-2-4-10-5-3-9/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQJZPZRWNLSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl Pyridin 4 Ylmethyl Amino Ethanol and Analogues

Established and Emerging Synthetic Routes to Pyridylmethylaminoethanol Derivatives

The construction of pyridylmethylaminoethanol derivatives hinges on the strategic formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Various synthetic strategies have been developed to achieve this, ranging from classical reductive amination to modern cross-coupling reactions.

Reductive Amination Strategies in Heterocyclic Synthesis

Reductive amination is a cornerstone in the synthesis of amines and plays a crucial role in the preparation of pyridylmethylaminoethanol derivatives. researchgate.netacs.org This method typically involves the reaction of a carbonyl compound, such as pyridine-4-carboxaldehyde, with an amine, like 2-(methylamino)-ethanol, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This one-pot approach is highly valued for its operational simplicity and wide applicability in the pharmaceutical industry. researchgate.net

The direct reductive amination of ketones with ammonia (B1221849) is a highly desirable transformation for producing chiral amino alcohols. frontiersin.org Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives, or catalytic hydrogenation. vapourtec.com The choice of reducing agent and reaction conditions can significantly influence the yield and selectivity of the reaction. Recent advancements have focused on developing more efficient and environmentally benign reductive amination protocols. researchgate.net

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

| Pyridine-4-carboxaldehyde | 2-(Methylamino)-ethanol | Reductive Amination | Pyridylmethylaminoethanol |

| α-Hydroxy ketones | Ammonia | Asymmetric Reductive Amination | Chiral Amino Alcohols frontiersin.orgnih.gov |

| Aldehydes/Ketones | Amines | Heterogeneous Catalytic Reductive Amination | Primary Amines researchgate.net |

Targeted Coupling Reactions for C-N and C-O Bond Formation

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for the precise formation of C-N and C-O bonds, providing alternative and often more versatile routes to pyridylmethylaminoethanol derivatives.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a vital method for forming C-N bonds. wikipedia.orgacsgcipr.org It allows for the coupling of amines with aryl halides or triflates, making it applicable to the synthesis of precursors to 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol. wikipedia.orgnih.gov The reaction's scope has been significantly expanded through the development of various generations of phosphine (B1218219) ligands. wikipedia.org

Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classical method for forming C-N bonds, particularly for aryl amines. wikipedia.orgnih.gov While traditional conditions often require harsh temperatures, modern modifications with soluble copper catalysts and various ligands have made this reaction more practical. wikipedia.orgacs.orgmdpi.com

Chan-Lam Coupling: This copper-catalyzed reaction couples boronic acids with amines or alcohols, offering a complementary approach to the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org A key advantage is that it can often be performed at room temperature and is open to the air. organic-chemistry.orgwikipedia.orgrsc.org

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate | Amine | C-N wikipedia.orgnih.gov |

| Ullmann Condensation | Copper | Aryl Halide | Amine | C-N wikipedia.orgnih.gov |

| Chan-Lam Coupling | Copper | Aryl Boronic Acid | Amine | C-N organic-chemistry.orgwikipedia.org |

C-O Bond Formation:

Williamson Ether Synthesis: This classic S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group to form an ether. masterorganicchemistry.comlibretexts.orgkhanacademy.org In the context of this compound synthesis, this reaction could be employed to introduce the ethanol (B145695) moiety. The reaction is generally reliable for primary alkyl halides, while secondary and tertiary halides may lead to elimination side products. masterorganicchemistry.com

Regio- and Stereoselective Synthesis of Pyridine-Aminoethanol Core Structures

The biological activity of molecules is often highly dependent on their specific three-dimensional arrangement. Therefore, controlling the regioselectivity and stereoselectivity during the synthesis of pyridine-aminoethanol core structures is of paramount importance.

Regioselective Synthesis:

Achieving the desired substitution pattern on the pyridine (B92270) ring is a fundamental challenge in heterocyclic chemistry. chemrxiv.org Direct C-H functionalization of pyridines has emerged as a powerful strategy to introduce substituents at specific positions, often overcoming the limitations of classical methods that rely on pre-functionalized starting materials. researchgate.net For instance, methods for the regioselective synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines have been developed using 1,3-enynes as alkyne surrogates. acs.org Similarly, strategies for the C4-selective alkylation of pyridines have been reported. chemrxiv.org

Stereoselective Synthesis:

The synthesis of chiral amino alcohols is a significant area of research due to their prevalence in pharmaceuticals and natural products. nih.govnih.govnih.gov Asymmetric synthesis strategies are employed to control the formation of stereocenters. These methods can involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic approaches. acs.orgresearchgate.netwikipedia.org For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org Another approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to generate chiral β-amino alcohols. westlake.edu.cn Biocatalytic methods using engineered amine dehydrogenases also offer a green and efficient route to chiral amino alcohols. frontiersin.orgnih.gov

Modern Synthetic Techniques and Process Optimization

To meet the demands of modern drug discovery and development, there is a continuous drive to improve the efficiency, safety, and scalability of synthetic processes. Continuous flow synthesis and the development of asymmetric approaches are at the forefront of these efforts.

Applications of Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for straightforward scalability. researchgate.netorganic-chemistry.orgthieme-connect.com

The synthesis of pyridine derivatives and reductive amination processes have been successfully translated to continuous flow systems. researchgate.netbeilstein-journals.orgresearchgate.net For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines with improved yields and reaction kinetics compared to batch methods. beilstein-journals.org Similarly, continuous flow reductive amination has been shown to be a highly efficient and selective method for the synthesis of primary amines. researchgate.netrsc.orgresearchgate.net The use of packed-bed microreactors with solid-supported catalysts or reagents, such as a column of sodium borohydride, further enhances the practicality of these systems. vapourtec.comresearchgate.net

| Synthetic Process | Technology | Advantages |

| Pyridine Synthesis | Continuous Flow Microwave Reactor | One-step process, improved yield and kinetics beilstein-journals.org |

| N-Oxidation of Pyridines | Packed-Bed Microreactor | High efficiency, safety, scalability researchgate.netorganic-chemistry.orgthieme-connect.com |

| Reductive Amination | Oscillatory Plug Flow Reactor | Enhanced mixing, multigram-scale production rsc.org |

| Nitration of Pyridine N-oxide | Continuous Flow System | Minimized accumulation of energetic intermediates, safe scale-up researchgate.net |

Development of Asymmetric Synthetic Approaches for Chiral Analogues

The synthesis of enantiomerically pure analogues of this compound is crucial for understanding their structure-activity relationships. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

One established strategy is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org A variety of chiral auxiliaries derived from amino alcohols, such as pseudoephedrine, have been developed and applied in asymmetric synthesis. nih.govacs.orgwikipedia.org

Catalytic asymmetric synthesis is another powerful approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This includes methods like the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines and the ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines. acs.orgnih.gov Biocatalytic methods, employing enzymes like amine dehydrogenases, are also gaining prominence for the asymmetric synthesis of chiral amino alcohols due to their high selectivity and environmentally friendly nature. nih.govnih.gov

Derivatization Strategies and Precursor Synthesis for Scaffold Diversification

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery. This can be achieved through strategic derivatization of the core molecule or by synthesizing a variety of precursors that can be incorporated to create a diverse range of final compounds.

A primary strategy for synthesizing the parent compound, this compound, is through reductive amination . This widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orgresearchgate.net In this case, pyridine-4-carboxaldehyde would be reacted with 2-(methylamino)ethanol. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com A particularly mild and effective protocol utilizes pyridine-borane in the presence of 4 Å molecular sieves. sciencemadness.org

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | Common, inexpensive, requires careful pH control. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of aldehydes, but toxic. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic than NaBH₃CN. masterorganicchemistry.com |

| Pyridine-Borane | Mild, selective, and offers a good alternative to cyanoborohydride-based methods. sciencemadness.org |

Another viable synthetic route is the nucleophilic substitution of a suitable leaving group on the pyridine ring with 2-(methylamino)ethanol. A common precursor for this approach is 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The reaction involves the displacement of the halide by the amine to form the carbon-nitrogen bond.

Precursor Synthesis for Scaffold Diversification

The diversity of the final analogues is heavily dependent on the availability of a wide range of precursors. Key precursors for the synthesis of this compound analogues include substituted pyridine-4-carboxaldehydes and various amino alcohols.

The synthesis of substituted pyridine-4-carboxaldehydes can be achieved through various methods. For instance, the oxidation of the corresponding 4-(hydroxymethyl)pyridines provides a direct route to the aldehyde. A general procedure for the synthesis of a related precursor, (2-amino-pyridin-4-yl)-methanol, involves the reduction of methyl 2-aminoisonicotinate with a strong reducing agent like lithium aluminum hydride. chemicalbook.com This highlights a potential pathway to substituted 4-(hydroxymethyl)pyridine precursors from commercially available pyridine carboxylic acid esters.

Derivatization Strategies for Scaffold Diversification

Once the core scaffold of this compound is synthesized, further derivatization can be performed to explore the chemical space. The hydroxyl group of the ethanol moiety offers a prime site for modification. For instance, O-alkylation can be performed to introduce a variety of alkyl or aryl groups. nih.gov

The pyridine ring itself also presents opportunities for derivatization, although this is often more challenging once the side chain is in place. However, by starting with appropriately substituted pyridine precursors, a wide array of analogues can be generated. For example, the synthesis of pyridine-2-methylamine derivatives has been accomplished through a four-step route starting from a substituted methyl picolinate, which undergoes a Suzuki coupling, reduction, oxidation, and finally reductive amination. nih.gov This general strategy could be adapted for the synthesis of 4-substituted analogues.

The amino group of the aminomethylpyridine core is also a key point for diversification. For instance, in the synthesis of novel aminomethyl-pyridines as DPP-4 inhibitors, the aminomethyl group was crucial for activity, and various substitutions on the pyridine ring and the amide portion of the molecule were explored to optimize potency and selectivity. nih.govnih.gov

Chemical Reactivity and Transformational Studies of 2 Methyl Pyridin 4 Ylmethyl Amino Ethanol

Reactivity Profiles of the Tertiary Amine Functionality

The tertiary amine in 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol is characterized by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. msu.edu Its reactivity is comparable to other aliphatic tertiary amines, though it is sterically hindered by the methyl and pyridin-4-ylmethyl substituents.

Key reactions involving this tertiary amine functionality include:

Protonation: As a base, the tertiary amine readily reacts with protic acids to form a quaternary ammonium (B1175870) salt. This reaction is a fundamental acid-base equilibrium. The pKa of the conjugate acid is influenced by the electronic effects of the adjacent groups.

Quaternization (Alkylation): The nucleophilic nitrogen can attack electrophilic carbon atoms, such as those in alkyl halides, to form quaternary ammonium salts. msu.edugcwgandhinagar.com This SN2 reaction is a common method for introducing an additional alkyl group onto the nitrogen atom. msu.edu The reaction rate can be affected by the steric bulk of the alkylating agent and the amine itself.

N-Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This conversion alters the electronic properties and steric profile of the nitrogen center. acs.org

Table 3.1: Selected Reactions of the Tertiary Amine Functionality

| Reaction Type | Reagents | Product Structure | Description |

|---|---|---|---|

| Protonation | HCl |  | Formation of the corresponding ammonium chloride salt. |

| Quaternization | Methyl Iodide (CH₃I) |  | N-alkylation to form a quaternary ammonium iodide salt. |

| N-Oxidation | m-CPBA or H₂O₂ |  | Oxidation of the tertiary amine to its corresponding N-oxide. |

Chemical Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the ethanol (B145695) moiety is a versatile functional group that can undergo a variety of chemical transformations, primarily oxidation and substitution reactions.

Oxidation: Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidant and reaction conditions. wikipedia.orgkhanacademy.org "Weak" or anhydrous oxidants, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation, will typically stop at the aldehyde stage. masterorganicchemistry.com "Strong" oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.comkhanacademy.org The presence of two basic nitrogen atoms in the molecule requires careful selection of reagents to avoid unwanted side reactions or complex formation, particularly with acidic chromium reagents.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. The Fischer esterification (with a carboxylic acid) requires an acid catalyst, while reactions with more reactive acylating agents like acid chlorides or anhydrides can often be performed in the presence of a non-nucleophilic base (like pyridine) to scavenge the acidic byproduct. youtube.com

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, mesylate, or halide. This activation allows for subsequent nucleophilic substitution reactions at that carbon. nih.gov

Table 3.2: Key Transformations of the Primary Hydroxyl Group

| Transformation | Reagents | Product Structure | Description |

|---|---|---|---|

| Oxidation to Aldehyde | PCC or Swern Oxidation |  | Selective oxidation to the corresponding aldehyde. |

| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent |  | Complete oxidation to the carboxylic acid. |

| Esterification | Acetic Anhydride, Pyridine (B92270) |  | Formation of the corresponding acetate (B1210297) ester. |

| Conversion to Alkyl Halide | SOCl₂ or PBr₃ |  | Substitution of the hydroxyl group with a halogen. |

Electrophilic and Nucleophilic Reactions of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. gcwgandhinagar.compearson.com This electronic nature makes it generally unreactive toward electrophilic aromatic substitution but susceptible to nucleophilic attack. nih.govuoanbar.edu.iq

Electrophilic Aromatic Substitution (SEAr): Pyridine undergoes electrophilic substitution, such as nitration, sulfonation, and halogenation, only under very harsh conditions. uoanbar.edu.iqquimicaorganica.org The electron-withdrawing nitrogen deactivates the ring, and under the strongly acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack. gcwgandhinagar.comuoanbar.edu.iq When substitution does occur, it proceeds preferentially at the 3- and 5-positions. quimicaorganica.orgscribd.com The 4-alkyl substituent on the title compound is weakly activating, but this effect is largely overcome by the deactivating nature of the heteroatom. Friedel-Crafts alkylation and acylation reactions are generally not successful because the Lewis acid catalyst coordinates with the basic nitrogen atom. uoanbar.edu.iqquimicaorganica.org

Activation via N-Oxidation: The reactivity of the pyridine ring towards electrophiles can be enhanced by converting it to a pyridine-N-oxide. The N-oxide oxygen can donate electron density into the ring, thereby activating the 2- and 4-positions for electrophilic attack. gcwgandhinagar.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, which can accommodate the negative charge of the intermediate on the electronegative nitrogen atom through resonance. uoanbar.edu.iqquimicaorganica.org For a substitution reaction to occur, a good leaving group must be present at one of these positions. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group at the 2-position. scribd.com

Table 3.3: Reactivity of the Pyridine Heterocycle

| Reaction Type | Reagents/Conditions | Regioselectivity/Product | Comments |

|---|---|---|---|

| Nitration (SEAr) | KNO₃, H₂SO₄, high temp. | 3-Nitro product | Requires harsh conditions and gives low yields. |

| Bromination (SEAr) | Br₂, oleum, 130°C | 3-Bromo product | Reaction is difficult due to ring deactivation. scribd.com |

| Amination (Chichibabin) | NaNH₂, Toluene, heat | 2-Amino product | A classic nucleophilic substitution on an unsubstituted pyridine ring. |

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The presence of multiple functional groups within this compound allows for the possibility of intramolecular reactions to form new heterocyclic rings. Such cyclizations often require initial modification of one of the functional groups.

Pictet-Spengler Type Reactions: The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com While the title compound is not a β-arylethylamine, a derivative could potentially undergo a related cyclization. For example, if the pyridine ring were reduced to a piperidine (B6355638), the resulting β-aminoethylpiperidine could undergo a Pictet-Spengler reaction with an aldehyde, with cyclization occurring at the piperidine nitrogen.

Bischler-Napieralski Type Reactions: This reaction is an intramolecular electrophilic substitution used to synthesize dihydroisoquinolines from β-arylethylamides using a dehydrating agent like POCl₃. wikipedia.orgnrochemistry.comjk-sci.com To apply this strategy, the side chain of the title compound would need significant modification into an N-acyl derivative, making this a less direct pathway. However, it serves as a key example of annulation where a side chain is used to build a new ring onto an existing aromatic system.

Plausible Intramolecular Cyclizations: More direct cyclizations can be envisioned. For instance, converting the primary hydroxyl group into a good leaving group (e.g., a tosylate) could be followed by an intramolecular SN2 reaction. The nucleophilic tertiary amine could attack the electrophilic carbon, leading to the formation of a six-membered piperazinium ring system. Another possibility involves the oxidation of the alcohol to an aldehyde, which could then potentially undergo an intramolecular condensation or Mannich-type reaction involving the pyridine ring, especially if the ring were activated.

Table 3.4: Potential Intramolecular Cyclization Pathways

| Proposed Reaction | Key Intermediate | Cyclized Product Structure | Reaction Class |

|---|---|---|---|

| Intramolecular N-Alkylation | 2-(Methyl-pyridin-4-ylmethyl-amino)-ethyl tosylate |  | Intramolecular SN2 |

| Pictet-Spengler Analogue | Reduced pyridine ring (piperidine) + Aldehyde |  | Mannich/Electrophilic Substitution |

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding arrangement, and functional groups can be obtained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol (C₉H₁₄N₂O), both ¹H and ¹³C NMR would be utilized to confirm its proposed structure.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The expected spectrum for this compound would show distinct signals corresponding to each unique proton environment. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.

Predicted ¹H NMR Signals:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | Variable | Singlet (broad) | 1H |

| Pyridine (B92270) (α to N) | ~8.5 | Doublet | 2H |

| Pyridine (β to N) | ~7.3 | Doublet | 2H |

| -CH₂- (Ethanol) | ~3.6 | Triplet | 2H |

| -CH₂- (Benzyl) | ~3.5 | Singlet | 2H |

| -CH₂- (Ethanol) | ~2.6 | Triplet | 2H |

¹³C NMR Spectroscopy: This provides information on the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. Based on the structure of this compound, nine distinct signals would be expected in the ¹³C NMR spectrum.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous Confirmation: Absolute proof of the molecular structure and connectivity.

Conformational Details: The exact spatial orientation of the pyridine ring relative to the substituted amino-ethanol side chain.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing hydrogen bonding patterns, particularly involving the hydroxyl (-OH) group and the pyridine nitrogen, which dictate the material's bulk properties.

While specific crystallographic data for this exact compound is not publicly available, analysis of similar structures, such as pyrimidine (B1678525) derivatives, demonstrates how this technique reveals detailed packing and hydrogen-bond geometries. researchgate.net

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass.

Molecular Formula: C₉H₁₄N₂O

Monoisotopic Mass: 166.1106 g/mol

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 166. The fragmentation pattern upon ionization would provide further structural confirmation.

Predicted Key Fragmentation Ions:

| m/z Value | Possible Fragment |

|---|---|

| 135 | [M - CH₂OH]⁺ |

| 92 | [C₅H₄NCH₂]⁺ (picolyl cation) |

| 74 | [CH₃N(H)CH₂CH₂OH]⁺ |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound. researchgate.net Given the polarity of this compound due to its hydroxyl and amine functionalities, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for its analysis and purification.

A typical HPLC analysis for purity assessment would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for polar compounds.

Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (approx. 254-260 nm).

In an ideal analysis of a pure sample, the resulting chromatogram would display a single, sharp, and symmetrical peak. The presence of additional peaks would indicate impurities, and their relative peak areas could be used to quantify the purity of the sample. Gas chromatography (GC) could also be employed, potentially after derivatization of the polar -OH and -NH groups to increase volatility. researchgate.net

Chiral Separation and Enantiomeric Excess Determination

Chiral separation techniques are used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, it is determined that the molecule is achiral . It does not possess any stereocenters, as no carbon atom is attached to four unique groups. The molecule has a plane of symmetry that bisects the ethanol (B145695) and methyl-amino portion. Therefore, it exists as a single structure and not as a pair of enantiomers.

Consequently, the techniques of chiral separation and the determination of enantiomeric excess are not applicable to this compound. nih.gov

Coordination Chemistry and Metal Complexation Studies of Pyridylmethylaminoethanol Ligands

Ligand Design Principles and Coordination Modes of 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol

The design of this compound as a ligand is predicated on the strategic placement of multiple donor atoms, enabling it to act as a chelating agent. The key donor sites are the nitrogen atom of the pyridine (B92270) ring, the tertiary amine nitrogen, and the oxygen atom of the ethanol (B145695) group. This arrangement allows the ligand to potentially coordinate to a metal center in a bidentate or tridentate fashion.

The pyridine nitrogen offers a π-acceptor character, which can influence the electronic properties of the resulting metal complex. The tertiary amine is a strong σ-donor, and the hydroxyl group can coordinate either as a neutral molecule or, upon deprotonation, as an anionic alkoxide donor. The flexibility of the ethyl chain connecting the amino and ethanol moieties allows the ligand to form stable five- or six-membered chelate rings with a metal ion, which is entropically favored.

The coordination modes of this ligand are diverse and depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions. Common coordination modes observed for analogous pyridylmethylaminoethanol ligands include:

Bidentate N,N'-coordination: In this mode, the pyridine nitrogen and the tertiary amine nitrogen bind to the metal center, forming a five-membered chelate ring. The ethanol arm may remain uncoordinated or interact weakly with the metal center.

Tridentate N,N',O-coordination: Here, all three donor atoms—the pyridine nitrogen, the tertiary amine nitrogen, and the hydroxyl oxygen—coordinate to the metal ion. This typically results in the formation of two fused five-membered chelate rings, leading to a highly stable complex.

The specific coordination is also influenced by the steric hindrance introduced by the methyl group on the tertiary amine, which can affect the geometry of the resulting metal complex.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes (e.g., Nickel, Cobalt, Copper, Platinum)

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The stoichiometry of the reaction can be controlled to yield complexes with different metal-to-ligand ratios.

The characterization of these complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring, C-N, and O-H bonds upon complexation can confirm the involvement of these groups in coordination. A broad band in the 3400 cm⁻¹ region in the free ligand, attributed to the O-H stretch, may sharpen or shift upon coordination. |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the metal complexes. The position and intensity of the d-d transition bands provide information about the geometry and the ligand field strength around the metal ion. For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Pt(II)). Shifts in the proton and carbon signals of the ligand upon coordination provide detailed information about the binding mode and the structure of the complex in solution. For paramagnetic complexes (e.g., Cu(II), high-spin Co(II)), NMR spectra are often broad and less informative. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the metal complex in the solid state. This technique can unambiguously determine the coordination mode of the ligand and the coordination number and geometry of the metal center. |

Table of Representative Spectroscopic Data for a Hypothetical [M(L)Cl₂] Complex (L = this compound)

| Metal (M) | Key IR Bands (cm⁻¹) (Shift upon coordination) | UV-Vis λmax (nm) (d-d transitions) |

| Nickel(II) | ν(C=N)py: ~1600 (shift to higher freq.)ν(O-H): ~3300 (broad) | ~400, ~650, ~1100 (for octahedral geometry) |

| Cobalt(II) | ν(C=N)py: ~1605 (shift to higher freq.)ν(O-H): ~3350 (broad) | ~550-750 (for tetrahedral geometry) |

| Copper(II) | ν(C=N)py: ~1610 (shift to higher freq.)ν(O-H): ~3400 (broad) | ~600-900 (broad band for distorted octahedral) |

| Platinum(II) | ν(C=N)py: ~1615 (shift to higher freq.)ν(O-H): ~3300 (sharp) | Ligand-to-metal charge transfer bands in UV region |

Catalytic Applications of Pyridylmethylaminoethanol-Metal Complexes

Metal complexes derived from pyridylmethylaminoethanol ligands have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and the influence of the ligand on the steric and electronic environment of the metal.

For instance, copper complexes of similar ligands have been investigated for their catalytic activity in oxidation reactions. The presence of the pyridine and amine donors can stabilize the copper(I) and copper(II) oxidation states, which is crucial for catalytic cycles involving redox processes.

Palladium and platinum complexes of related pyridylalkylamine ligands have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net The ligand's architecture can influence the efficiency and selectivity of the catalyst by affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

While specific catalytic applications for complexes of this compound are not extensively documented in readily available literature, the structural similarities to other catalytically active pyridylalkylamine complexes suggest their potential in areas such as:

Oxidation of alcohols and hydrocarbons.

Carbon-carbon bond-forming reactions.

Polymerization reactions.

The catalytic performance of these complexes would likely be dependent on the choice of metal, the reaction conditions, and the specific substrate.

Theoretical Investigations of Metal-Ligand Interactions and Electronic Structures

Theoretical methods, particularly Density Functional Theory (DFT), are valuable tools for understanding the nature of metal-ligand interactions and the electronic structures of complexes containing this compound. researchgate.netnih.gov These computational studies can provide insights that complement experimental findings.

DFT calculations can be used to:

Optimize the geometry of the metal complexes and predict their most stable structures. This can help in corroborating experimental data from X-ray crystallography or in predicting structures that have not been experimentally determined.

Analyze the bonding between the metal and the ligand through methods like Natural Bond Orbital (NBO) analysis. This can quantify the extent of σ-donation and π-backbonding from the different donor atoms of the ligand.

Calculate the electronic properties , such as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap can provide an indication of the chemical reactivity and kinetic stability of the complex.

Simulate spectroscopic properties , such as IR and UV-Visible spectra. Comparing calculated spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structures.

Table of Calculated Parameters from a Hypothetical DFT Study

| Property | Description |

| M-N(pyridine) bond length | Provides a measure of the strength of the coordinate bond. |

| M-N(amine) bond length | Typically shorter than the M-N(pyridine) bond due to stronger σ-donation. |

| M-O(hydroxyl) bond length | Indicates the strength of the interaction of the ethanol arm with the metal. |

| HOMO-LUMO Gap | A larger gap generally suggests higher stability. |

| NBO Charges | Can reveal the extent of charge transfer from the ligand to the metal upon complexation. |

These theoretical investigations provide a deeper understanding of the factors that govern the structure, stability, and reactivity of metal complexes with this compound, which is crucial for the rational design of new catalysts and functional materials.

Biological Research Applications and Mechanistic Investigations in Vitro and in Silico

Scaffold Design and Optimization in Medicinal Chemistry Research

The pyridine (B92270) core is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The exploration of 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol in this context involves its use as a foundational structure for the synthesis of new chemical entities with tailored biological activities.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For a compound like this compound, SAR studies would involve systematically modifying different parts of the molecule to determine which functional groups are essential for its interaction with a biological target. Key modifications could include:

Alterations to the Pyridine Ring: Introducing various substituents at different positions on the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact its binding affinity and selectivity for a target.

Modification of the Amino Group: The secondary amine can be modified to a tertiary amine or an amide, which would alter its hydrogen bonding capacity and basicity.

Changes to the Ethanol (B145695) Side Chain: The hydroxyl group of the ethanol moiety can be esterified, etherified, or replaced with other functional groups to probe its role in target engagement.

A hypothetical SAR study for a series of analogs based on the this compound scaffold is presented in Table 1.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

| Compound ID | R1 (Pyridine Substitution) | R2 (Amine Substitution) | R3 (Ethanol Modification) | Target Binding Affinity (IC50, nM) |

| Lead Compound | H | Methyl | -CH2CH2OH | 500 |

| Analog 1 | 2-Chloro | Methyl | -CH2CH2OH | 250 |

| Analog 2 | H | Ethyl | -CH2CH2OH | 600 |

| Analog 3 | H | Methyl | -CH2CH2OCH3 | 450 |

| Analog 4 | 2-Chloro | Methyl | -CH2CH2OCH3 | 100 |

Molecular hybridization involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single new molecule. The this compound scaffold could be hybridized with other known active fragments to create novel compounds with potentially enhanced or dual-action therapeutic effects.

Scaffold hopping is a computational or synthetic strategy used to identify new molecular backbones (scaffolds) that can mimic the biological activity of an existing lead compound. Starting with the this compound core, scaffold hopping could be employed to discover structurally novel compounds that retain the key binding interactions with a target protein but possess different physicochemical properties, potentially leading to improved drug-like characteristics.

In Vitro Biological Activity Profiling and Mechanistic Pathway Analysis

The potential therapeutic applications of this compound can be explored through a variety of in vitro assays to determine its biological activity and elucidate its mechanism of action at the molecular and cellular levels.

The pyridine scaffold is present in a number of enzyme inhibitors. One such enzyme of therapeutic interest is Dipeptidyl Peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which play a role in glucose regulation. A screening campaign could evaluate the inhibitory potential of this compound and its derivatives against DPP-4.

Table 2: Representative Data from a Hypothetical DPP-4 Inhibition Assay

| Compound | Concentration (µM) | % DPP-4 Inhibition | IC50 (µM) |

| This compound | 10 | 15 | >100 |

| Analog 4 | 10 | 65 | 8.5 |

| Sitagliptin (Control) | 0.1 | 95 | 0.019 |

The pyridine moiety is also a common feature in ligands that target cell surface receptors. Investigations into the effect of this compound on receptors such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and the C-C Chemokine Receptor type 5 (CCR5) could reveal potential applications in oncology and immunology.

CSF1R: This receptor is involved in the proliferation and differentiation of macrophages. Inhibitors of CSF1R are being investigated as potential cancer therapies.

CCR5: This receptor is a co-receptor used by the HIV virus to enter host cells. CCR5 antagonists can block this entry and are used in the treatment of HIV infection.

To understand the cellular effects of this compound, cell-based assays are employed. These assays can determine if the compound affects cell proliferation, induces programmed cell death (apoptosis), or causes cell cycle arrest.

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound. A compound that causes an accumulation of cells in a particular phase may be interfering with the molecular machinery that drives cell cycle progression.

Apoptosis Induction: The induction of apoptosis is a desirable characteristic for anti-cancer agents. Assays such as Annexin V staining can be used to detect the early stages of apoptosis in cells treated with the compound.

Table 3: Illustrative Data from a Cell-Based Assay on a Cancer Cell Line

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | 55 | 25 | 20 | 5 |

| This compound (10 µM) | 65 | 20 | 15 | 12 |

| Doxorubicin (Control) | 20 | 30 | 50 | 45 |

Based on a comprehensive search of available scientific literature, there is currently no published research data specifically detailing the in vitro biological activities or computational studies for the chemical compound “this compound”.

Therefore, it is not possible to provide an article that adheres to the requested outline and content requirements. The specified topics, including antimicrobial, antioxidant, anti-inflammatory activity, molecular docking, QSAR, DFT, and molecular dynamics simulations, have not been the subject of published studies for this particular compound.

Further research would be required to investigate the biological and computational properties of “this compound” to generate the detailed article as requested.

Future Directions and Emerging Research Avenues for 2 Methyl Pyridin 4 Ylmethyl Amino Ethanol

Development of Next-Generation Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, yet there is always room for improvement in terms of efficiency, sustainability, and cost-effectiveness. For a compound like 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol, future research in synthetic methodologies could focus on moving beyond traditional batch processing to more advanced techniques.

Continuous flow synthesis, for example, offers several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Research on analogous compounds like 2-[methyl(pyridin-2-yl)amino]ethanol has demonstrated the feasibility and benefits of flow synthesis in microreactors, leading to higher yields and shorter reaction times compared to conventional batch methods. The application of such technologies to the synthesis of this compound could significantly streamline its production.

Future synthetic research could also explore enzymatic or chemoenzymatic methods. Biocatalysis is an increasingly important area of green chemistry, offering high selectivity and milder reaction conditions. The development of specific enzymes for the key bond-forming steps in the synthesis of this compound could lead to more environmentally friendly and efficient manufacturing processes.

| Synthetic Methodology | Potential Advantages for this compound |

| Continuous Flow Synthesis | Increased yield, reduced reaction time, improved safety, and scalability. |

| Microreactor Technology | Precise control over reaction parameters, enhanced heat and mass transfer. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Photoredox Catalysis | Novel reaction pathways and access to unique chemical transformations. |

Identification and Exploration of Novel Biological Targets and Mechanisms

The pyridine scaffold is a common feature in a vast number of biologically active compounds and approved drugs, suggesting that this compound could have interesting pharmacological properties. researchgate.netnih.gov Future research should, therefore, focus on a systematic evaluation of its biological activity to identify novel therapeutic targets and mechanisms of action.

High-throughput screening (HTS) of this compound against a diverse range of biological targets, including enzymes, receptors, and ion channels, could be a starting point. Given the prevalence of the pyridine moiety in central nervous system (CNS) active drugs, its potential as a neurological agent could be a primary area of investigation. nih.gov Furthermore, pyridine derivatives have shown promise as inhibitors of enzymes like FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. nih.gov Investigating the activity of this compound against such kinases could open up avenues in cancer research.

Another promising area of exploration is its potential as an antimicrobial agent. The structural features of this compound could allow it to interact with microbial targets, and screening against a panel of pathogenic bacteria and fungi could reveal novel antibiotic or antifungal properties. researchgate.net

| Potential Biological Target Class | Rationale for Investigation |

| Central Nervous System (CNS) Receptors | The pyridine scaffold is a common feature in many CNS-active drugs. nih.gov |

| Kinases (e.g., FLT3) | Pyridine derivatives have been identified as potent kinase inhibitors. nih.gov |

| Microbial Enzymes | The structural motifs may allow for interaction with essential microbial pathways. |

| G-Protein Coupled Receptors (GPCRs) | A large and diverse family of drug targets where pyridine derivatives have found utility. |

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these techniques can be employed to predict its properties, guide experimental work, and rationally design new derivatives with enhanced activities.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This fundamental understanding can inform the design of more efficient synthetic routes and predict its behavior in different chemical environments.

Molecular docking studies can be utilized to screen for potential biological targets in silico. nih.gov By docking the 3D structure of this compound into the binding sites of various proteins, researchers can prioritize experimental testing on the most promising targets. This approach saves time and resources compared to traditional HTS methods.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed once a set of biologically active derivatives is synthesized. These studies can identify the key structural features responsible for the observed activity, enabling the rational design of new compounds with improved potency and selectivity.

| Computational Method | Application in Research and Design |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.net |

| Molecular Docking | In silico screening for potential biological targets and prediction of binding modes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features for biological activity to guide rational design. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of the molecule and its complexes. |

Integration with Materials Science and Supramolecular Chemistry for New Applications

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced materials and supramolecular assemblies. acs.orgnih.gov Future research on this compound could explore its potential in these areas.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions. This makes the compound a potential building block for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

The aromatic nature of the pyridine ring, combined with the flexible side chain, could also be exploited in the design of liquid crystals or fluorescent sensors. nih.govmdpi.com The incorporation of this molecule into larger systems could lead to materials with interesting optical or electronic properties.

In the realm of supramolecular chemistry, the ability of the molecule to participate in non-covalent interactions such as hydrogen bonding and π-π stacking could be harnessed to create self-assembling systems. mdpi.comrsc.org These could include gels, vesicles, or other nanostructures with potential applications in drug delivery or nanotechnology.

| Field of Application | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | As a ligand for the construction of porous materials for gas storage or catalysis. |

| Liquid Crystals | As a core component in the design of new mesogenic materials. nih.gov |

| Fluorescent Sensors | As a fluorophore or a recognition unit for the detection of ions or small molecules. mdpi.com |

| Supramolecular Gels | As a gelator for the formation of self-assembled fibrillar networks. |

Q & A

Q. What synthetic strategies are effective for preparing this compound?

- Methodology : Multi-step synthesis involving: (i) Functionalization of the pyridine core via nucleophilic substitution or reductive amination. (ii) Introduction of the aminoethanol side chain using ethanolamine derivatives under controlled pH and temperature. (iii) Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation.

- Work in a fume hood to mitigate exposure to vapors.

- Store in a cool, dry environment to prevent decomposition .

Q. How can structural analogs of this compound be identified for comparative studies?

- Methodology : Query the CSD or PubChem using substructure searches focused on pyridine-ethanolamine derivatives. Compare functional groups (e.g., methyl, aminoethanol) and their spatial arrangements .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

- Methodology : Apply the "centerpiece" approach to calculate vaporization enthalpies by combining group-contribution methods with quantum mechanical calculations (e.g., DFT). Validate results against experimental data for structurally related amino alcohols .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Q. How can reaction conditions be optimized to enhance the yield of the aminoethanol side chain during synthesis?

- Methodology : (i) Screen solvents (e.g., ethanol, DMF) and catalysts (e.g., LiOH, NaBH). (ii) Monitor reaction progress via HPLC or H NMR. (iii) Apply Design of Experiments (DoE) to identify optimal temperature, stoichiometry, and reaction time .

Q. What analytical techniques are suitable for characterizing the compound’s interaction with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors/enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Predict binding modes and stability .

Data and Resource Utilization

Q. How can the Cambridge Structural Database (CSD) aid in designing derivatives with improved bioactivity?

Q. What computational tools are recommended for docking studies involving this compound?

- Methodology : Use AutoDock Vina or Schrödinger Suite for docking. Validate poses with MD simulations (GROMACS) and compare with experimental binding data from SPR or ITC .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.